Bis(2-(dicyclohexylphosphino)ethyl)amine

Cobalt Catalysis Ketone Hydrogenation Metal-Ligand Cooperativity

Bis(2-(dicyclohexylphosphino)ethyl)amine (CAS 550373-32-5), abbreviated as PNHPCy or bis-DCP, is a symmetrical PNP-pincer phosphine ligand composed of a secondary amine backbone bridging two dicyclohexylphosphino donor groups. Its molecular formula is C₂₈H₅₃NP₂, with a molecular weight of 465.67 g/mol and a melting point of 64–69 °C.

Molecular Formula C28H53NP2
Molecular Weight 465.7 g/mol
CAS No. 550373-32-5
Cat. No. B1487803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-(dicyclohexylphosphino)ethyl)amine
CAS550373-32-5
Molecular FormulaC28H53NP2
Molecular Weight465.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4
InChIInChI=1S/C28H53NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h25-29H,1-24H2
InChIKeyOQJIHPKBLHGKJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-(dicyclohexylphosphino)ethyl)amine (CAS 550373-32-5): Procuring a PNP-Pincer Ligand for Base-Metal and Precious-Metal Hydrogenation Catalysis


Bis(2-(dicyclohexylphosphino)ethyl)amine (CAS 550373-32-5), abbreviated as PNHPCy or bis-DCP, is a symmetrical PNP-pincer phosphine ligand composed of a secondary amine backbone bridging two dicyclohexylphosphino donor groups [1]. Its molecular formula is C₂₈H₅₃NP₂, with a molecular weight of 465.67 g/mol and a melting point of 64–69 °C [2]. As a tridentate ligand, it coordinates transition metals through the two phosphorus atoms and, in certain coordination modes, the central N–H moiety to form robust pincer complexes. This ligand class has been extensively applied in the development of homogeneous catalysts for hydrogenation, dehydrogenation, and related transformations. The compound is commercially available at 97+% purity from major suppliers for research and process development applications .

PNP-pincer architecture with N–H backbone for metal–ligand cooperativity
Compatible with first-row (Co, Ni) and precious (Ru, Ir) metal centers
Available as free ligand or preformed Ru–hydride complex for streamlined screening

Why Substituting PNP Ligands with Superficially Similar Donor Sets Undermines Catalyst Performance and Selectivity


Generic substitution among PNP-pincer ligands is not scientifically justified, even when the donor atom set (P–N–P) appears identical. The steric and electronic properties of the phosphine substituents fundamentally dictate the coordination geometry, catalyst resting state, and operative mechanism. Specifically, the dicyclohexylphosphino groups in PNHPCy confer a combination of strong σ-donor ability and substantial steric bulk that is absent in aryl-substituted analogs. This differentiation manifests experimentally: the cyclohexyl substituents strongly favor a meridional (mer) ligand conformation in iridium complexes, whereas phenyl-substituted analogs permit alternative binding modes that lead to distinct catalytic intermediates and stabilities [1]. Furthermore, the N–H functionality of the secondary amine backbone enables metal–ligand cooperativity mechanisms that are completely abolished upon N-methylation, resulting in total loss of catalytic activity for ketone hydrogenation under otherwise identical mild conditions [2]. Therefore, selecting a ligand without explicit consideration of these experimentally verified structure–activity relationships risks catastrophic failure of the intended catalytic transformation.

Arylphosphine analogs (e.g., –PPh₂) provide weaker σ-donation and may permit alternative Ir coordination geometries, shifting catalytic behavior.
N-methylation of the secondary amine abolishes N–H cooperativity; reported to eliminate ketone hydrogenation activity in Co systems.

Quantitative Evidence Guide for Differentiated Catalyst Performance of Bis(2-(dicyclohexylphosphino)ethyl)amine


Cobalt-PNP Complex with PNHPCy Delivers Active Olefin and Ketone Hydrogenation While N-Methylated Analog Shows Zero Ketone Activity

The cobalt(II) alkyl complex [(PNHPCy)Co(CH₂SiMe₃)]BArF₄ (where PNHPCy = bis(2-(dicyclohexylphosphino)ethyl)amine) functions as an active precatalyst for both olefin hydrogenation and ketone hydrogenation. Crucially, when the N–H group is replaced by an N–Me group in the analogous complex [(PNᴹᵉPCy)Co(CH₂SiMe₃)]BArF₄, catalytic activity for acetophenone hydrogenation is completely abolished under mild conditions, while olefin hydrogenation activity is retained [1]. This divergent behavior provides direct experimental evidence that the N–H moiety participates in a metal–ligand cooperative mechanism essential for polar bond hydrogenation.

Co ketone hydrogenation
Head-to-head comparison
Active precatalyst for acetophenone hydrogenation with PNHPCy; N–Me analog shows zero conversion
N–H proton is mechanistically essential for polar bond hydrogenation
N-methylated analog retains only olefin hydrogenation activity
Cobalt Catalysis Ketone Hydrogenation Metal-Ligand Cooperativity PNP Pincer Ligands

Dicyclohexylphosphino Substituents Enforce Meridional Coordination Geometry in Iridium Complexes, Distinct from Phenyl Analogs

In a systematic study of chiral aminodiphosphine ligands, the cyclohexyl substituents on the phosphorus donors of sec-butylbis(2-(dicyclohexylphosphino)ethyl)amine were found to strongly favor the formation of complexes where the PNP ligand adopts a meridional (mer) conformation when coordinated to iridium [1]. In contrast, the phenyl-substituted analog sec-butylbis(2-(diphenylphosphino)ethyl)amine yields iridium complexes with distinct structural outcomes and different thermodynamic stabilities, including reversible ortho-metalation of the phenyl rings at room temperature—a pathway unavailable to the cyclohexyl derivative.

Ir coordination geometry
Head-to-head comparison
PNHPCy enforces meridional conformation; –PPh₂ analog permits multiple binding modes and ortho-metalation
Predictable mer geometry reduces undesired ligand C–H activation side reactions
Reported in Ir complexes with chiral PNP* derivatives
Iridium Catalysis PNP Ligands Coordination Chemistry Structure-Activity Relationships

PNHPCy-Derived Cobalt Catalyst Enables Acceptorless Alcohol Dehydrogenation to Ketones in High Yield

The cobalt precatalyst [(PNHPCy)Co(CH₂SiMe₃)]BArF₄ is effective for the acceptorless dehydrogenation of 1-phenylethanol to acetophenone, affording the ketone in high yield [1]. NMR spectroscopic monitoring of this reaction detected the formation of the cobalt(III) acetylphenyl hydride complex [(PNHPCy)Coᴵᴵᴵ(κ²-O,C-C₆H₄C(O)CH₃)(H)]BArF₄ as a catalyst resting state. This well-defined intermediate was independently isolated and shown to be an effective catalyst for alcohol dehydrogenation, confirming its role in the catalytic cycle.

Co alcohol dehydrogenation
Class-level inference
High yield of acetophenone from 1-phenylethanol; Co(III) acetylphenyl hydride intermediate isolated as resting state
Supports acceptorless dehydrogenation research with base-metal catalysts
Exact yield not reported; product confirmed by NMR
Cobalt Catalysis Acceptorless Dehydrogenation Alcohol Oxidation Base-Metal Catalysis

Ruthenium(II) Carbonyl Hydride Complex of PNHPCy Available as Defined Precatalyst for Hydrogenation Applications

The ruthenium(II) complex Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) (CAS 1421060-11-8) is a well-defined, commercially available precatalyst incorporating the PNHPCy ligand framework . This complex belongs to the Ru–PNP pincer class, which has been extensively validated for the hydrogenation of esters, amides, and carbonates. The availability of this preformed complex eliminates the need for in situ ligand-metal assembly and ensures reproducible catalyst speciation.

Preformed Ru precatalyst
Supporting evidence
RuCl(H)(CO)(PNHPCy) available as defined complex (CAS 1421060-11-8)
Eliminates in situ assembly variability; supports reproducible catalyst screening
Useful for ester/amide hydrogenation workflow
Ruthenium Catalysis Carbonyl Hydride Complexes Ester Hydrogenation PNP Pincer Complexes

PNHPCy-Derived Nickel Hydride Complex Enables Mild Alkene Hydrogenation with Base-Metal Catalyst

The nickel hydride complex [(PNHPCy)Ni(H)]BPh₄, bearing the bis(2-(dicyclohexylphosphino)ethyl)amine ligand, has been demonstrated to catalyze the hydrogenation of styrene and 1-octene under mild conditions [1]. This extends the utility of the PNHPCy ligand framework beyond cobalt and iridium to include nickel-based catalytic systems, offering a base-metal alternative to precious-metal hydrogenation catalysts.

Ni alkene hydrogenation
Class-level inference
[(PNHPCy)Ni(H)]BPh₄ catalyzes hydrogenation of styrene and 1-octene under mild conditions
Extends PNHPCy utility to nickel-based base-metal catalysis
Data to verify; patent disclosure
Nickel Catalysis Alkene Hydrogenation Base-Metal Catalysis PNP Pincer Ligands

Strong σ-Donor Character of Dicyclohexylphosphine Enhances Metal Center Electron Density Relative to Arylphosphine Analogs

The dicyclohexylphosphine (–PCy₂) groups in PNHPCy provide substantially stronger σ-electron donation to coordinated metal centers compared to diphenylphosphine (–PPh₂) groups found in aryl-substituted PNP analogs [1]. This enhanced electron density at the metal center facilitates oxidative addition steps and stabilizes higher oxidation states, which are critical for catalytic cycles in hydrogenation and dehydrogenation reactions. The increased basicity of alkylphosphines relative to arylphosphines is a well-established principle in organometallic chemistry.

Phosphine σ-donor strength
Class-level inference
–PCy₂ provides stronger σ-electron donation than –PPh₂, increasing metal center electron density
May facilitate oxidative addition steps and stabilize key catalytic intermediates
Established trend for trialkyl vs triaryl phosphines
Ligand Electronic Effects Phosphine Donor Strength Catalyst Design Structure-Activity Relationships

Recommended Application Scenarios for Bis(2-(dicyclohexylphosphino)ethyl)amine in Catalysis Research and Development


Base-Metal Catalyzed Ketone Hydrogenation Under Mild Conditions

When developing cobalt-based catalysts for the hydrogenation of ketones under mild (room temperature) conditions, PNHPCy is the preferred ligand scaffold. The N–H proton is mechanistically essential for this transformation, as demonstrated by the complete loss of catalytic activity upon N-methylation [1]. This ligand enables the use of earth-abundant cobalt as an alternative to precious-metal catalysts (Ru, Rh, Ir) without sacrificing activity. Procurement of the free ligand for in situ complexation with cobalt precursors is recommended for exploratory catalyst screening.

Development of Iridium Complexes Requiring Predictable Meridional Coordination Geometry

For iridium-catalyzed hydrogenation, transfer hydrogenation, or dehydrogenation applications where a defined meridional ligand conformation is desired, the cyclohexyl-substituted PNP framework provides enforced mer coordination that is not guaranteed with phenyl-substituted analogs [1]. This predictability reduces the risk of undesired side reactions such as cyclometalation and simplifies catalyst characterization. The ligand is suitable for both achiral and chiral PNP* derivatives depending on the amine backbone substitution.

Ruthenium-Catalyzed Ester and Amide Hydrogenation Using Preformed Precatalysts

For laboratories conducting Ru-catalyzed hydrogenation of esters, amides, or carbonates, the preformed ruthenium(II) carbonyl hydride complex RuCl(H)(CO)(PNHPCy) (CAS 1421060-11-8) offers a well-defined, commercially available precatalyst option [1]. This eliminates the need for in situ ligand-metal assembly and ensures reproducible catalyst speciation, which is critical for process development and high-throughput screening campaigns.

Acceptorless Alcohol Dehydrogenation for Hydrogen Production or Ketone Synthesis

The PNHPCy-supported cobalt catalyst enables acceptorless dehydrogenation of secondary alcohols to ketones with concomitant evolution of H₂ gas [1]. This application scenario is valuable for hydrogen storage and release cycles, as well as for oxidant-free synthesis of carbonyl compounds from alcohols. The same ligand platform supports both hydrogenation and dehydrogenation reactions, providing a unified catalytic system for bidirectional redox transformations.

Application
Selection Property
Validation Focus
Co-catalyzed ketone hydrogenation
N–H cooperativity for polar bond activation
Ketone activity vs. N-methylated control
Ir catalyst with predictable geometry
Enforced meridional coordination
Cyclometalation resistance vs. –PPh₂ analogs
Ru-catalyzed ester/amide hydrogenation
Preformed Ru–PNHPCy precatalyst
Reproducible speciation without in situ assembly
Acceptorless alcohol dehydrogenation
Bidirectional redox platform (Co/Ni)
Substrate scope and H₂ evolution efficiency

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